

Application Notes and Protocols for the Synthesis of Ehretinine and its Analogues

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Compound of Interest

Compound Name: *Ehretinine*

Cat. No.: *B1595136*

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Introduction

Ehretinine is a naturally occurring pyrrolizidine alkaloid. Pyrrolizidine alkaloids (PAs) are a large group of heterocyclic organic compounds produced by plants as a defense mechanism against herbivores.[1][2] Structurally, **Ehretinine** is the ester of the necine base, (1R,7S,8R)-7-methyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ol, and 4-methoxybenzoic acid. While a specific total synthesis of **Ehretinine** has not been extensively reported in the literature, a plausible synthetic route can be devised based on established methods for the synthesis of pyrrolizidine alkaloids and standard esterification procedures. This document provides detailed, hypothetical application notes and protocols for the synthesis of **Ehretinine** and its analogues, intended to guide researchers in this area.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for Key Compounds

Compound	Molecular Formula	Molecular Weight (g/mol)	¹ H NMR (CDCl ₃ , δ ppm)	¹³ C NMR (CDCl ₃ , δ ppm)
4-Methoxybenzoic acid	C ₈ H ₈ O ₃	152.15	8.07 (d, 2H), 6.95 (d, 2H), 3.88 (s, 3H), 11.5 (br s, 1H)[3]	166.8, 163.8, 132.0, 122.5, 113.8, 55.4[3]
4-Methoxybenzoyl chloride	C ₈ H ₇ ClO ₂	170.59	8.04 (d, 2H), 6.96 (d, 2H), 3.89 (s, 3H)	168.5, 164.5, 132.5, 124.0, 114.0, 55.6
Retronecine (representative necine base)	C ₈ H ₁₃ NO ₂	155.19	5.86 (m, 1H), 4.95 (m, 1H), 4.13 (m, 1H), 3.95 (d, 1H), 3.45 (d, 1H), 3.30 (m, 1H), 2.65 (m, 1H), 2.0-2.2 (m, 2H), 1.90 (m, 1H)[4] [5]	135.5, 125.0, 78.5, 76.0, 62.5, 60.0, 35.5, 30.0[4]
Ehretinine (hypothetical)	C ₁₆ H ₂₁ NO ₃	275.34	~8.0 (d, 2H), ~6.9 (d, 2H), ~5.2 (m, 1H), ~4.0 (m, 1H), ~3.8 (s, 3H), other signals for pyrrolizidine core	~166.0 (C=O), ~163.0, ~131.0, ~122.0, ~113.0, ~75.0, ~60.0, ~55.0, other signals for pyrrolizidine core

Note: Spectroscopic data for 4-Methoxybenzoyl chloride and **Ehretinine** are predicted based on the structures and data for similar compounds.

Experimental Protocols

Protocol 1: Synthesis of 4-Methoxybenzoyl chloride

This protocol describes the conversion of 4-methoxybenzoic acid to its corresponding acid chloride, a key intermediate for the esterification step.

Materials:

- 4-Methoxybenzoic acid
- Thionyl chloride (SOCl₂)
- Anhydrous dichloromethane (DCM)
- Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer
- Rotary evaporator

Procedure:

- To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-methoxybenzoic acid.
- Add anhydrous DCM to dissolve the acid.
- Add a catalytic amount of anhydrous DMF.
- Slowly add thionyl chloride to the solution at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
- After the reaction is complete, carefully remove the excess thionyl chloride and DCM by distillation under reduced pressure using a rotary evaporator.

- The resulting crude 4-methoxybenzoyl chloride can be used in the next step without further purification.[\[1\]](#)[\[6\]](#)

Protocol 2: Proposed Synthesis of the Necine Base ((1R,7S,8R)-7-methyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ol)

As a specific synthesis for this necine base is not readily available, a general, multi-step stereoselective synthesis approach starting from a chiral precursor is proposed. This protocol is a conceptual outline based on known syntheses of similar pyrrolizidine alkaloids like retronecine and heliotridine.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Conceptual Steps:

- Chiral Pool Starting Material: Begin with a suitable chiral starting material, such as (S)-malic acid or a derivative, to establish the desired stereochemistry.
- Formation of the Pyrrolidine Ring: Construct the first five-membered ring (pyrrolidine) through a series of reactions that may include protection of functional groups, amidation, reduction, and cyclization.
- Introduction of the Second Ring: Form the second five-membered ring to create the bicyclic pyrrolizidine core. This can be achieved through intramolecular cyclization reactions.
- Stereoselective Functionalization: Introduce the hydroxyl and methyl groups with the correct stereochemistry ((1R,7S,8R)) using stereoselective methods such as asymmetric reduction or alkylation.
- Deprotection: Remove any protecting groups to yield the final necine base.

Detailed experimental conditions for each step would require significant methods development and optimization.

Protocol 3: Esterification of the Necine Base with 4-Methoxybenzoyl chloride to yield Ehretinine

This protocol describes the final step in the proposed synthesis of **Ehretinine**, the coupling of the necine base with the prepared acid chloride. Two common esterification methods are presented.

Method A: Steglich Esterification[10][11][12][13][14]

Materials:

- (1R,7S,8R)-7-methyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ol (Necine Base)
- 4-Methoxybenzoic acid
- N,N'-Dicyclohexylcarbodiimide (DCC)
- 4-Dimethylaminopyridine (DMAP) (catalytic amount)
- Anhydrous dichloromethane (DCM)
- Round-bottom flask
- Magnetic stirrer

Procedure:

- In a dry round-bottom flask under an inert atmosphere, dissolve the necine base, 4-methoxybenzoic acid, and a catalytic amount of DMAP in anhydrous DCM.
- Cool the mixture to 0 °C in an ice bath.
- Add a solution of DCC in anhydrous DCM dropwise to the cooled mixture.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).
- Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain **Ehretinine**.

Method B: Mitsunobu Reaction[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

Materials:

- (1R,7S,8R)-7-methyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ol (Necine Base)
- 4-Methoxybenzoic acid
- Triphenylphosphine (PPh₃)
- Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
- Anhydrous tetrahydrofuran (THF)
- Round-bottom flask
- Magnetic stirrer

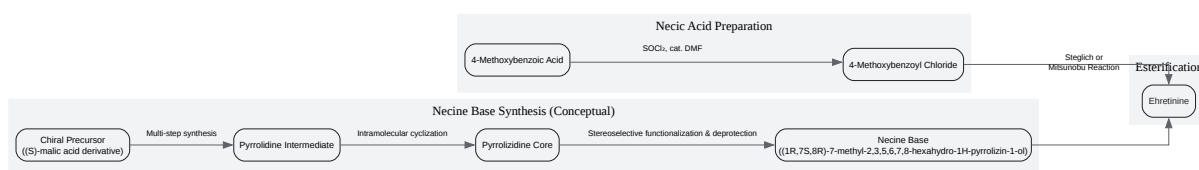
Procedure:

- In a dry round-bottom flask under an inert atmosphere, dissolve the necine base, 4-methoxybenzoic acid, and triphenylphosphine in anhydrous THF.
- Cool the solution to 0 °C in an ice bath.
- Slowly add DEAD or DIAD dropwise to the stirred solution.
- Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
- Monitor the reaction progress by TLC.
- Once the reaction is complete, concentrate the mixture under reduced pressure.

- Purify the crude product by column chromatography on silica gel to remove triphenylphosphine oxide and the hydrazide byproduct and isolate **Ehretinine**.

Mandatory Visualizations

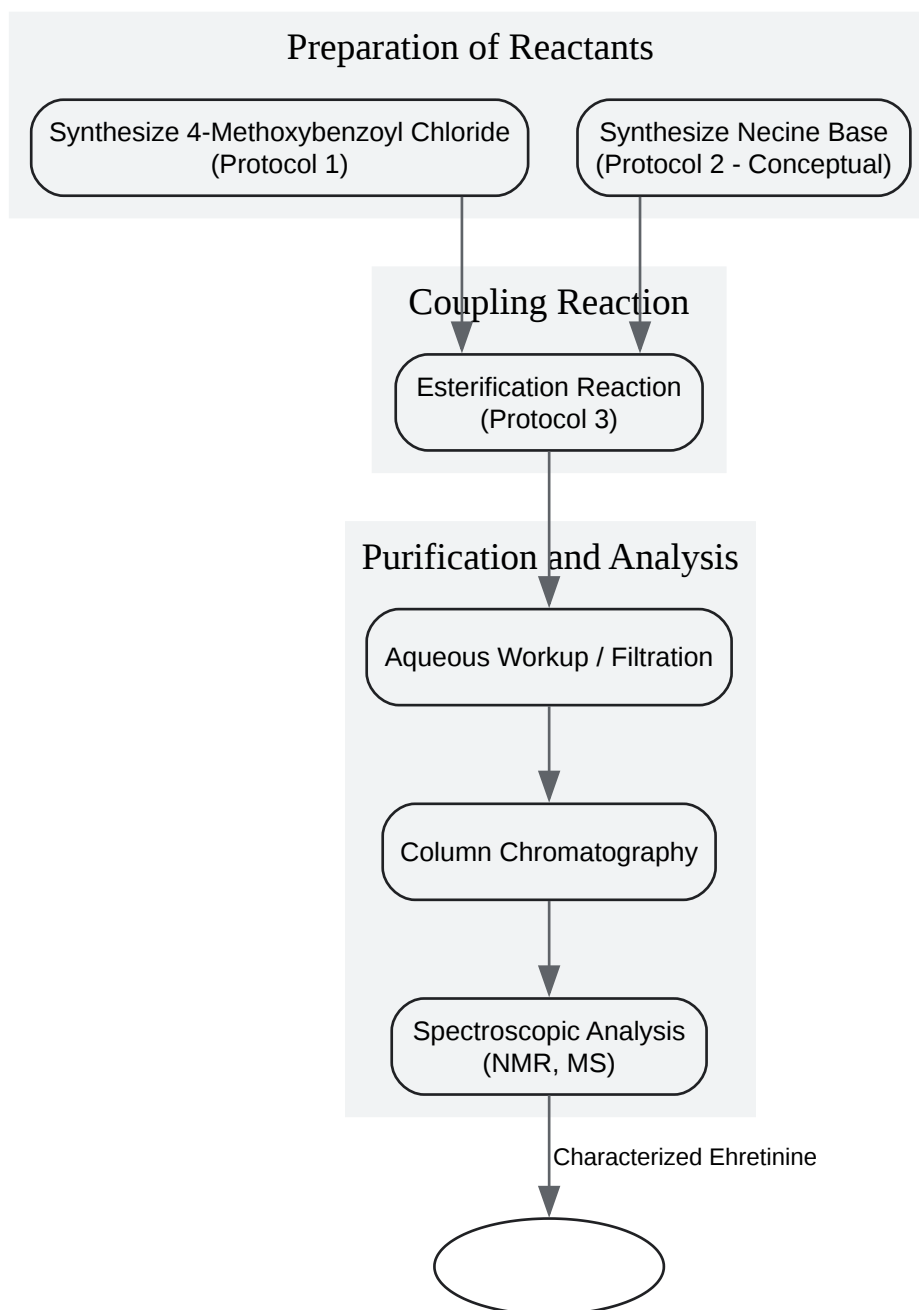
Proposed Synthetic Pathway for Ehretinine



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Caption: Proposed synthetic route to **Ehretinine**.

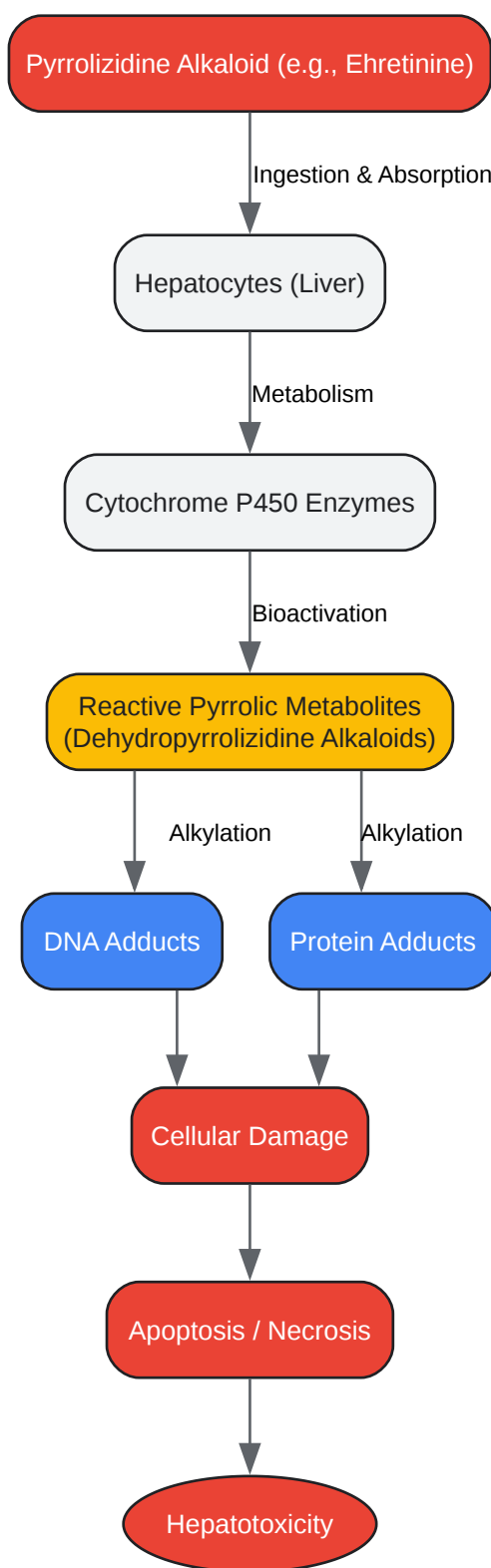
Experimental Workflow for Ehretinine Synthesis



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Caption: General workflow for the synthesis of **Ehretinine**.

Putative Signaling Pathway for Pyrrolizidine Alkaloid-Induced Hepatotoxicity



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Caption: General mechanism of PA-induced hepatotoxicity.

Biological Activity and Mechanism of Action

Pyrrolizidine alkaloids are known for their potential hepatotoxicity.[2] The toxicity is generally associated with the metabolic activation of the pyrrolizidine core in the liver by cytochrome P450 enzymes.[19][20] This process generates highly reactive pyrrolic metabolites, which can act as electrophiles and alkylate cellular macromolecules such as DNA and proteins.[19][20] This can lead to cell damage, apoptosis, and ultimately, hepatotoxicity.[21][22][23] The specific biological activity of **Ehretinine** has not been extensively studied, but it is presumed to follow this general mechanism of action due to its pyrrolizidine structure. The ester side chain can influence the lipophilicity and the rate of metabolic activation, thus modulating the overall toxicity.

Disclaimer: The synthetic protocols provided are based on established chemical principles and literature precedents for similar compounds. They are intended for informational purposes for qualified researchers and have not been experimentally validated for the specific synthesis of **Ehretinine**. Appropriate safety precautions and laboratory procedures should be followed at all times.

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